2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine
Description
2-[2-Methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is a tryptamine derivative characterized by a tricyclo[3.3.1.1~3,7~]decane (adamantane) substituent at the 5-position of the indole ring, a methyl group at the 2-position, and an ethanamine side chain at the 3-position. The adamantane moiety confers significant lipophilicity and metabolic stability, making this compound structurally distinct from simpler tryptamines . Its molecular formula is C₁₉H₂₅N₂, with a molecular weight of 281.42 g/mol (estimated from analogous structures in and ). The compound’s rigid adamantane group may influence receptor binding kinetics and selectivity compared to other indole derivatives .
Properties
Molecular Formula |
C21H28N2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[5-(1-adamantyl)-2-methyl-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C21H28N2/c1-13-18(4-5-22)19-9-17(2-3-20(19)23-13)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16,23H,4-8,10-12,22H2,1H3 |
InChI Key |
JQYGCDBGMIWPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the indole moiety and the ethanamine side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tryptamine Derivatives
Pharmacological and Biochemical Comparisons
HSP90 Interactions
Compounds 1–3 (tryptamine derivatives with 5-H, 5-Et, and 5-Pr substituents) bind to HSP90 via hydrogen bonds between their indole nitro groups and residues GLU527 and TYR604 .
Solubility and Stability
- Lipophilicity : The adamantane group increases logP compared to 5-methoxy or 5-ethyl derivatives, reducing aqueous solubility but enhancing blood-brain barrier permeability .
- Metabolic Stability : Adamantane’s rigidity reduces susceptibility to cytochrome P450 oxidation compared to alkyl-substituted tryptamines (e.g., 5-Et or 5-Pr derivatives) .
Adamantane-Containing Analogues
Table 2: Adamantane Derivatives Comparison
Biological Activity
The compound 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its interactions with various enzymes and receptors, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure combined with an indole moiety and an ethanamine side chain. The structural formula can be represented as follows:
The compound's molecular weight is approximately 254.37 g/mol.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
The biological activity of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to potential therapeutic outcomes.
Anticancer Activity
A study focusing on the anticancer properties of similar indole derivatives demonstrated preferential suppression of rapidly dividing cancer cells over slower-growing non-tumor cells. The research highlighted that certain derivatives showed significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells .
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects against pathogens such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. In particular, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
Comparative Analysis of Similar Compounds
To better understand the unique properties of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tricyclo[3.3.1.1(3,7)]decane | Unique tricyclic structure | Potentially similar pharmacological profiles |
| 2-Propenoic acid derivative | Another tricyclic derivative | Varies based on substituents |
This table illustrates how the combination of the tricyclic structure with an indole moiety and an ethanamine side chain distinguishes this compound from others, imparting unique chemical and biological properties.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, where optimizing reaction conditions—such as temperature, pressure, and catalyst use—is crucial for achieving high yield and purity. The synthesis pathways often include oxidation and reduction reactions using common reagents like potassium permanganate and lithium aluminum hydride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
